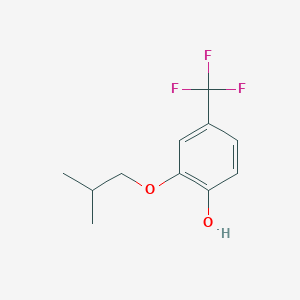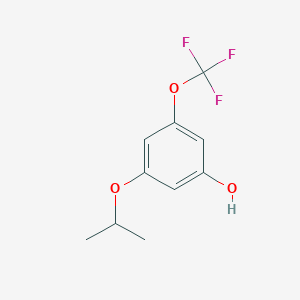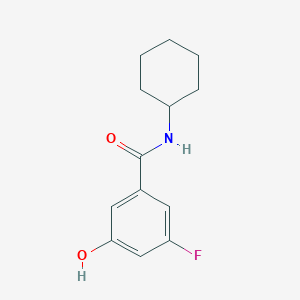![molecular formula C12H14ClNO2 B8033569 3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol](/img/structure/B8033569.png)
3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol is an organic compound that features a phenol group substituted with a chloro group and a piperidinyl carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol typically involves the reaction of 3-chlorophenol with piperidine and a carbonylating agent. One common method is the acylation of 3-chlorophenol with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may proceed via the formation of an intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and efficient separation techniques is crucial in industrial settings to ensure the economic viability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the piperidinyl carbonyl group may interact with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-[(piperidin-1-yl)carbonyl]phenol: Similar structure but with a different substitution pattern on the phenol ring.
3-Chloro-5-[(morpholin-1-yl)carbonyl]phenol: Contains a morpholine ring instead of a piperidine ring.
3-Bromo-5-[(piperidin-1-yl)carbonyl]phenol: Similar structure with a bromo group instead of a chloro group.
Uniqueness
3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the chloro and piperidinyl carbonyl groups provides a distinct set of properties that can be exploited in various applications.
Propiedades
IUPAC Name |
(3-chloro-5-hydroxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-6-9(7-11(15)8-10)12(16)14-4-2-1-3-5-14/h6-8,15H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSCTDWWJPZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-5-[(morpholin-4-yl)carbonyl]phenol](/img/structure/B8033508.png)
![4-Fluoro-3-[(piperidin-1-yl)carbonyl]phenol](/img/structure/B8033510.png)
![4-Chloro-3-[(pyrrolidin-1-yl)carbonyl]phenol](/img/structure/B8033516.png)










